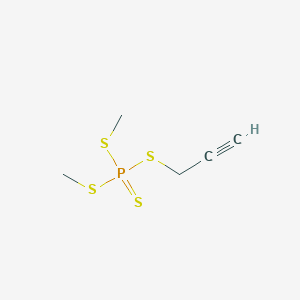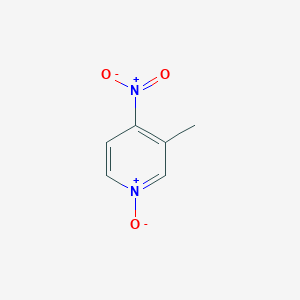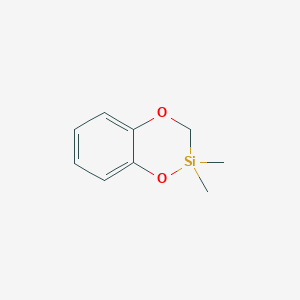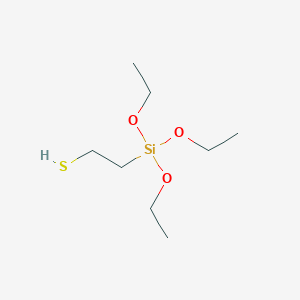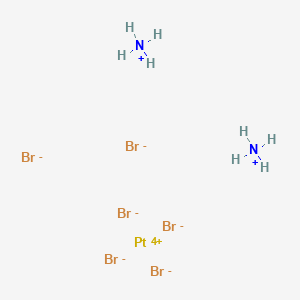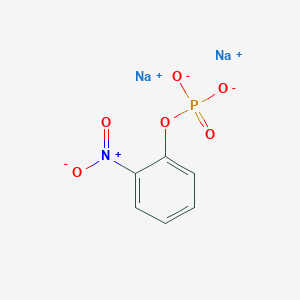
Cesium benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cesium benzoate is a chemical compound that is used in scientific research for various purposes. It is a salt of benzoic acid and cesium, which is used in the synthesis of various organic compounds. Cesium benzoate is a white crystalline powder that is soluble in water and has a melting point of 390 °C.
Mécanisme D'action
The mechanism of action of cesium benzoate is not well understood. However, it is believed that it acts as a catalyst in organic reactions by facilitating the formation of intermediates and products. It is also believed to act as a nucleophile in certain reactions, where it donates an electron pair to a substrate.
Effets Biochimiques Et Physiologiques
Cesium benzoate has no known biochemical or physiological effects on living organisms. It is a chemical compound that is used in scientific research and has no medical applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using cesium benzoate in lab experiments are that it is a readily available reagent, and it is relatively inexpensive. It is also a stable compound that can be stored for long periods without decomposing. The limitations of using cesium benzoate in lab experiments are that it is a toxic compound, and it should be handled with care. It is also a hygroscopic compound that can absorb moisture from the air, which can affect its purity and reactivity.
Orientations Futures
There are several future directions for the use of cesium benzoate in scientific research. One direction is to investigate its potential as a catalyst in the synthesis of new organic compounds. Another direction is to study its mechanism of action in organic reactions. Additionally, it can be used in the development of new dyes and pigments. Further research is needed to explore the potential applications of cesium benzoate in various fields of science.
Conclusion:
In conclusion, cesium benzoate is a chemical compound that is widely used in scientific research. It is used as a reagent and catalyst in the synthesis of various organic compounds. It has no known biochemical or physiological effects on living organisms. The advantages of using cesium benzoate in lab experiments are that it is readily available and relatively inexpensive. The limitations of using cesium benzoate in lab experiments are that it is toxic and hygroscopic. There are several future directions for the use of cesium benzoate in scientific research, including investigating its potential as a catalyst and studying its mechanism of action in organic reactions.
Méthodes De Synthèse
Cesium benzoate can be synthesized by reacting cesium hydroxide with benzoic acid. The reaction results in the formation of cesium benzoate and water. The chemical equation for the reaction is as follows:
CsOH + C6H5COOH → CsC6H5COO + H2O
The reaction is carried out under reflux conditions, and the product is obtained by filtration and drying.
Applications De Recherche Scientifique
Cesium benzoate is widely used in scientific research for various purposes. It is used as a reagent in the synthesis of various organic compounds. It is also used as a catalyst in organic reactions. Cesium benzoate is used in the synthesis of various heterocyclic compounds, which have important applications in the pharmaceutical industry. It is also used as a reagent in the synthesis of various dyes and pigments.
Propriétés
Numéro CAS |
17265-04-2 |
|---|---|
Nom du produit |
Cesium benzoate |
Formule moléculaire |
C7H5CsO2 |
Poids moléculaire |
254.02 g/mol |
Nom IUPAC |
cesium;benzoate |
InChI |
InChI=1S/C7H6O2.Cs/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1 |
Clé InChI |
BLUMOBPWAAOPOY-UHFFFAOYSA-M |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)[O-].[Cs+] |
SMILES |
C1=CC=C(C=C1)C(=O)[O-].[Cs+] |
SMILES canonique |
C1=CC=C(C=C1)C(=O)[O-].[Cs+] |
Synonymes |
Benzoic acid cesium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




